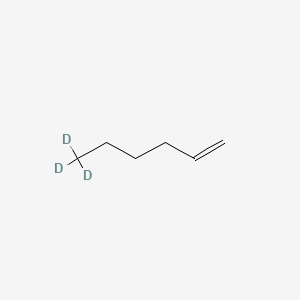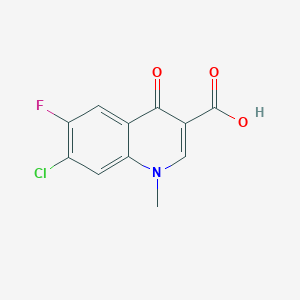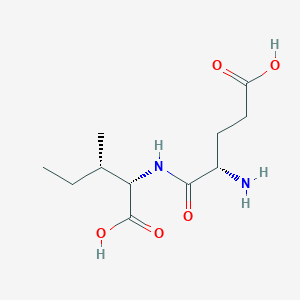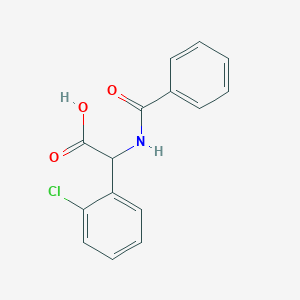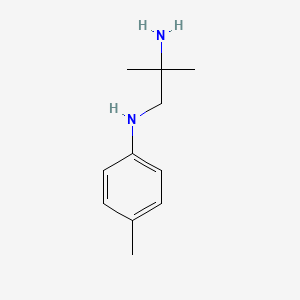
Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorphenesin 2-Carbamate, also known as 3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate, is a centrally acting muscle relaxant. It is primarily used to treat muscle pain and spasms. This compound is known for its ability to block nerve impulses that are sent to the brain, providing relief from muscle discomfort .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Chlorphenesin 2-Carbamate involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst. After the reaction, tertiary butanol and dimethyl formamide are added as mixed solvents. The mixture is then reacted with ammonia water to prepare the target compound. The product is filtered and washed using pure water containing a small amount of ammonia. Finally, the compound is refined using ethanol containing a small amount of ammonia and ethyl acetate as mixed solvents .
Industrial Production Methods
In industrial settings, the preparation method is optimized to ensure safety and efficiency. The use of less toxic solvents and specific refining methods helps in minimizing the presence of hazardous organic solvents, thereby improving the production environment .
化学反応の分析
Types of Reactions
Chlorphenesin 2-Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorophenesin derivatives with additional oxygen-containing functional groups, while reduction reactions may yield simpler hydrocarbon derivatives.
科学的研究の応用
Chlorphenesin 2-Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is studied for its effects on muscle relaxation and nerve impulse blocking.
Medicine: It is used to treat muscle spasms and pain, providing relief to patients with musculoskeletal conditions.
Industry: It is used in the formulation of certain cosmetic products due to its preservative properties.
作用機序
The exact mechanism of action of Chlorphenesin 2-Carbamate is not fully understood. it is known to act in the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses (or pain sensations) that are sent to the brain, providing muscle relaxation and pain relief .
類似化合物との比較
Similar Compounds
Methocarbamol: Another centrally acting muscle relaxant with similar uses.
Mephenesin: A compound structurally related to Chlorphenesin 2-Carbamate, used for similar purposes.
Uniqueness
Chlorphenesin 2-Carbamate is unique in its longer duration of effect compared to similar compounds like mephenesin. It is also known for its minimal toxic side effects, making it a safer option for muscle relaxation .
特性
分子式 |
C10H12ClNO4 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
[1-(4-chlorophenoxy)-3-hydroxypropan-2-yl] carbamate |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-8(4-2-7)15-6-9(5-13)16-10(12)14/h1-4,9,13H,5-6H2,(H2,12,14) |
InChIキー |
KQNLXRSCEMZOHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(CO)OC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
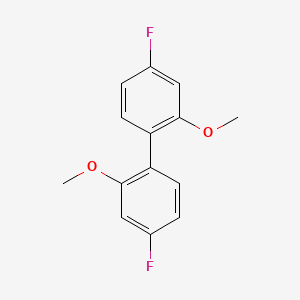
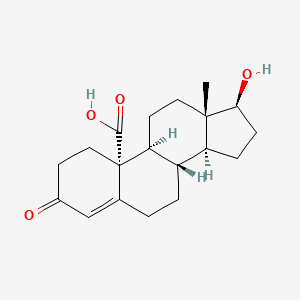
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
